RGFP966

描述

RGFP966 是一种选择性组蛋白脱乙酰酶 3 (HDAC3) 抑制剂。组蛋白脱乙酰酶是能够从组蛋白中去除乙酰基的酶,从而导致染色质浓缩和转录抑制。this compound 已被证明具有显着的保护神经作用,并被用于各种科学研究应用中,特别是在神经疾病和障碍的研究中。

作用机制

RGFP966 通过选择性抑制 HDAC3 来发挥作用。这种抑制导致组蛋白蛋白质乙酰化增加,从而导致染色质结构更加松散,并增强基因转录。this compound 的主要分子靶标包括组蛋白和参与各种细胞过程的非组蛋白。 受 this compound 影响的途径包括核因子红系 2 相关因子 2 (Nrf2) 途径(参与氧化应激反应)和核因子 kappa 轻链增强子激活 B 细胞 (NF-κB) 途径(参与炎症) .

生化分析

Biochemical Properties

RGFP966 interacts with HDAC3, a member of the HDAC family that plays a crucial role in DNA transcriptional regulation . This compound selectively inhibits HDAC3, with no inhibitory effect on other HDACs at concentrations up to 15 μM . This selective inhibition of HDAC3 by this compound has significant implications for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It suppresses HDAC3 expression, promotes nuclear translocation of nuclear factor erythroid2-related factor 2 (Nrf2), activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HDAC3 and inhibiting its activity . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and alterations in the acetylation state of histones and non-histones . This compound also promotes the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In both in vitro and in vivo experiments, the effects of this compound have been observed over time . This compound has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with traumatic brain injury (TBI) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 10 mg/kg, this compound resulted in maximum brain exposure between 30 min and 1 h . It has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with TBI .

Metabolic Pathways

This compound is involved in the Nrf2 pathway, a key regulator of the cellular antioxidant response . By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant enzymes .

Transport and Distribution

This compound is able to cross the blood-brain barrier (BBB), indicating its ability to be transported and distributed within cells and tissues

Subcellular Localization

Given that this compound inhibits HDAC3, which is known to be located in the nucleus , it can be inferred that this compound may also localize to the nucleus to exert its inhibitory effects

准备方法

合成路线和反应条件: RGFP966 的合成涉及多个步骤,从制备核心吡唑结构开始。关键步骤包括:

吡唑环的形成: 这通常通过肼与 β-酮酯的反应来实现。

肉桂基团的引入: 这涉及在碱性条件下吡唑与肉桂基溴的反应。

最终产物的形成: 最后一步涉及中间体与 2-氨基-4-氟苯甲酰氯的反应,形成 this compound。

工业生产方法: 虽然 this compound 的具体工业生产方法尚未得到广泛报道,但合成通常遵循与实验室制备相同的步骤,但规模更大。这涉及优化反应条件以确保高产率和纯度,以及实施纯化技术,例如重结晶和色谱法。

化学反应分析

反应类型: RGFP966 主要由于酰胺和氟苯基等反应性官能团的存在而经历取代反应。

常见试剂和条件:

取代反应: 这些反应通常涉及在碱性条件下胺或硫醇等亲核试剂。

氧化和还原反应: 虽然 this compound 的这种反应未见报道,但这些反应将涉及标准氧化剂(如高锰酸钾)或还原剂(如硼氢化钠)。

主要形成的产物: this compound 反应形成的主要产物取决于所用试剂和条件。例如,与胺的取代反应将产生相应的酰胺衍生物。

科学研究应用

RGFP966 在科学研究中具有广泛的应用,包括:

神经学研究: this compound 用于研究 HDAC3 在阿尔茨海默病、亨廷顿病和外伤性脑损伤等神经疾病中的作用。

癌症研究: this compound 用于研究 HDAC3 在癌细胞增殖和存活中的作用。

表观遗传学: this compound 是表观遗传调控研究中的一种宝贵工具,特别是在理解组蛋白乙酰化如何影响基因表达方面.

相似化合物的比较

与其他组蛋白脱乙酰酶抑制剂相比,RGFP966 对 HDAC3 具有高度选择性。类似的化合物包括:

伏立诺他: 一种用于治疗皮肤 T 细胞淋巴瘤的全 HDAC 抑制剂。

罗米地辛: 另一种用于治疗外周 T 细胞淋巴瘤的全 HDAC 抑制剂。

恩替诺特: 一种选择性抑制 HDAC1 和 HDAC3 的抑制剂,用于癌症研究。

与这些化合物相比,this compound 对 HDAC3 的特异性更高,使其成为研究 HDAC3 在各种生物过程中的特定作用的宝贵工具 .

属性

IUPAC Name |

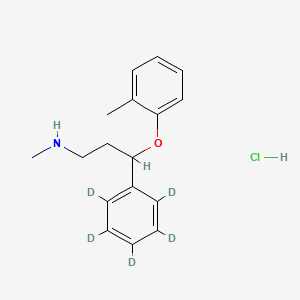

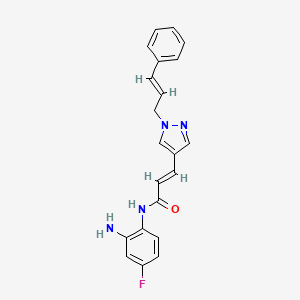

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。